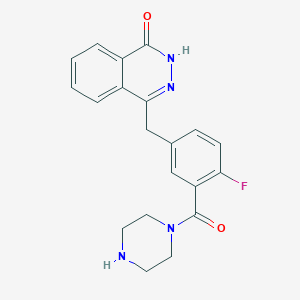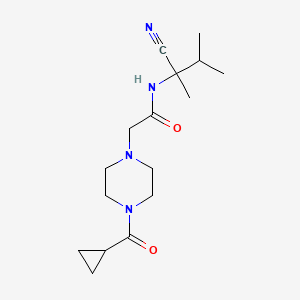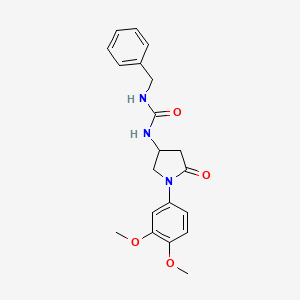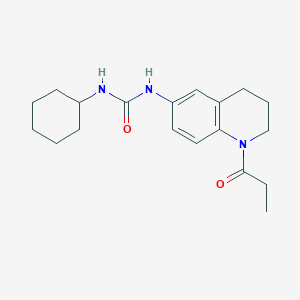![molecular formula C18H16BrClN2O2 B2609237 5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941872-94-2](/img/structure/B2609237.png)
5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure of “5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide” is not provided in the sources .Chemical Reactions Analysis
Chemical reactions involve the transformation of one or more substances into different substances. The specific chemical reactions involving “this compound” are not detailed in the sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, and molecular weight. The specific physical and chemical properties of “this compound” are not provided in the sources .Wissenschaftliche Forschungsanwendungen
Intermolecular Interactions and Structural Analysis :
- The study by Saeed et al. (2020) investigated antipyrine derivatives similar to the compound . They synthesized and analyzed the X-ray structure, Hirshfeld surface analysis, and DFT calculations of these compounds, focusing on intermolecular interactions like hydrogen bonds and π-interactions. This research highlights the importance of structural analysis in understanding the properties and potential applications of such compounds (Saeed et al., 2020).
Synthesis and Structural Characterization for Bioactivity :
- Research by Cheng De-ju (2015) and H. Bi (2015) centered on the synthesis and structural characterization of benzamide derivatives, which are structurally similar to the specified compound. These studies focused on creating novel non-peptide CCR5 antagonists, highlighting the potential for developing new bioactive compounds for therapeutic purposes (Cheng De-ju, 2015), (H. Bi, 2015).
Antiproliferative and Cytotoxic Activity in Cancer Cell Lines :
- Imramovský et al. (2013) explored the antiproliferative and cytotoxic activities of 2-hydroxy-N-(arylalkyl)benzamides in various cancer cell lines. This research is significant for understanding the potential anticancer properties of related compounds (Imramovský et al., 2013).
Antimicrobial Activity :
- Studies by Sanjeeva et al. (2021) and Idrees et al. (2020) focused on the synthesis of derivatives with potential antimicrobial activities. These studies underscore the potential of benzamide derivatives for developing new antimicrobial agents (Sanjeeva et al., 2021), (Idrees et al., 2020).
Molecular Docking Studies for Antimicrobial Evaluation :
- Research by Sethi et al. (2016) involved the synthesis, characterization, and molecular docking studies of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives, demonstrating their effectiveness as antimicrobial compounds. This indicates the significance of molecular docking studies in predicting the biological activity of such compounds (Sethi et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c19-12-7-8-16(20)15(10-12)18(24)21-13-4-3-5-14(11-13)22-9-2-1-6-17(22)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBXBVMMAUXTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2609156.png)




![N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![4-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2609165.png)

![2-[(1-benzoylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2609167.png)
![Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate](/img/structure/B2609168.png)
![N-(3,5-dichlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2609175.png)
